N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Melamine-formaldehyde resin Thermoplastic polymer Bifunctional monomer

This bifunctional N²,N²,N⁴,N⁴-tetramethylmelamine monomer enables the synthesis of linear, thermoplastic melamine–formaldehyde resins with reduced formaldehyde emission, a capability impossible with unsubstituted melamine or hexamethylmelamine. Its precise N-methylation pattern and distinct physical properties (bp 361.2 °C, density 1.236 g/cm³) make it the required authentic standard for LC-MS/MS quantification of altretamine metabolites and a critical reference for insect chemosterilant SAR studies. Choose this isomer for verified retention-time chromatography resolution and regiospecific metabolic pathway analysis.

Molecular Formula C7H14N6
Molecular Weight 182.23 g/mol
CAS No. 2827-47-6
Cat. No. B3065009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
CAS2827-47-6
Molecular FormulaC7H14N6
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)N(C)C
InChIInChI=1S/C7H14N6/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3,(H2,8,9,10,11)
InChIKeyLVVRSRYXKCKALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine (CAS 2827-47-6)


N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine (CAS 2827-47-6), also systematically named N²,N²,N⁴,N⁴-tetramethyl-1,3,5-triazine-2,4,6-triamine or tetramethylmelamine (TMM), is a triazine derivative bearing two dimethylamino substituents and one primary amino group on the s-triazine core [1]. Its molecular formula is C₇H₁₄N₆ (MW 182.23 g/mol), and it is characterized by a density of 1.236 g/cm³, a boiling point of 361.2 °C at 760 mmHg, and a flash point of 172.3 °C . The compound has been deployed as a bifunctional monomer for novel linear melamine–formaldehyde resins [2] and as a reference standard in insect chemosterilization studies [3], distinguishing it from unsubstituted melamine and more highly methylated congeners.

Why N²,N²,N⁴,N⁴-Tetramethyl-1,3,5-triazine-2,4,6-triamine Cannot Be Replaced by Generic Melamine or Hexamethylmelamine in Critical Applications


Simple class-level substitution fails because the N-methylation pattern dictates both physical properties and functional behavior. Unsubstituted melamine (C₃H₆N₆) forms highly crosslinked, rigid thermosetting resins and decomposes before melting, whereas the target compound yields linear, thermoplastic condensates owing to its precisely two dimethylamino blocking groups [1]. Conversely, hexamethylmelamine (altretamine, C₉H₁₈N₆) is fully substituted, eliminating the primary amino site required for controlled polycondensation [2]. Even the regioisomer N²,N²,N⁴,N⁶-tetramethylmelamine exhibits different solubility, pKb, and hydrogen-bonding capacity, as demonstrated by systematic physical-property profiling [3]. These differences preclude interchangeable use in resin synthesis, insect chemosterilization, or analytical reference applications.

Quantitative Comparator Evidence for Selection of N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine


Linear Thermoplastic Resin Formation vs. Crosslinked Melamine Resins

The target compound contains exactly two dimethylamino substituents and retains one primary amino group, rendering it a bifunctional monomer that produces linear, non-crosslinked melamine-formaldehyde condensates. In contrast, unsubstituted melamine (three amino groups) yields highly crosslinked, rigid thermosetting networks that cannot be melt-processed [1]. Patent examples demonstrate that replacing 25 wt% of melamine with tetramethylmelamine in the condensation feed produces a resin with thermoplastic flow behavior, whereas 100% melamine formulations yield only thermoset solids [1].

Melamine-formaldehyde resin Thermoplastic polymer Bifunctional monomer

Boiling Point and Density Differentiation from Higher Methylmelamines

The target compound exhibits a boiling point of 361.2 °C and density of 1.236 g/cm³, which are intermediate between those of pentamethylmelamine (bp 338.2 °C, density 1.192 g/cm³) and hexamethylmelamine (bp 301 °C, density 1.148 g/cm³), and substantially lower than melamine (sublimes, density ~1.574 g/cm³) [1][2]. These differences are sufficient for GC separation and identity confirmation in reaction monitoring and purity assays [3].

Physicochemical property Separation science Quality control

Regioisomeric Specificity in Demethylation Metabolism

In male house flies (Musca domestica L.), N²,N²,N⁴,N⁴-tetramethylmelamine is metabolized exclusively to N²,N²,N⁴-trimethylmelamine and N²,N⁴-dimethylmelamine via preferential demethylation of the dimethylamino group [1]. The isomeric N²,N²,N⁴,N⁶-tetramethylmelamine (CAS 16268-54-5) follows a different metabolic route, yielding N²,N²,N⁴-trimethylmelamine and N²,N⁴-dimethylmelamine but in different proportions [2]. This regioisomeric metabolic specificity is critical when selecting a defined metabolite standard for pharmacokinetic or environmental fate studies of altretamine and pentamethylmelamine.

Drug metabolism Insect chemosterilant Metabolic pathway

Insect Chemosterilization Potency Relative to Hemel (Hexamethylmelamine)

In Culex pipiens fatigans, the target compound (tested as ENT-51146 hydrochloride) produced measurable but lower sterility than the hexa-substituted analog hemel (hexamethylmelamine). Among the s-triazines tested, hemel (hexa-substituted) was more effective than the tetra-substituted ENT-51146, which in turn outperformed the cyclic-substituted ENT-51143 [1]. This ranking demonstrates that the target compound occupies a defined intermediate position in the structure–activity landscape, making it a useful reference compound for SAR studies of melamine-derived chemosterilants.

Insect chemosterilant Culex pipiens Sterility index

Best-Fit Application Scenarios for Sourcing N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine


Synthesis of Linear, Thermoplastic Melamine-Formaldehyde Resins

This compound is the monomer of choice when producing melt-processable melamine resins that require reduced formaldehyde emission. The bifunctional nature (two blocked amino groups, one reactive amino group) forces linear polycondensation, yielding a thermoplastic material fundamentally distinct from conventional crosslinked melamine thermosets [1]. Patent teachings specify that incorporating tetramethylmelamine at ≥20 wt% of the melamine feed is sufficient to impart thermoplastic flow behavior [1].

Analytical Reference Standard for N-Methylmelamine Profiling

The distinct boiling point (361.2 °C) and density (1.236 g/cm³) of N²,N²,N⁴,N⁴-tetramethylmelamine enable its use as a retention-time marker in GC-based monitoring of N-methylmelamine synthesis reactions, where mixtures of mono-, di-, tri-, tetra-, penta-, and hexamethylmelamines are generated [2]. Its intermediate physical properties facilitate chromatographic resolution from both lower and higher methylated homologues [2].

Metabolite Standard for Altretamine Pharmacokinetic Studies

As a specific demethylation metabolite of altretamine (hexamethylmelamine) and pentamethylmelamine, the N²,N²,N⁴,N⁴ isomer is required as an authentic standard for LC-MS/MS quantification in plasma and tissue distribution studies [3]. The regioisomeric specificity of its metabolic pathway demands use of the exact N²,N²,N⁴,N⁴ isomer rather than the N²,N²,N⁴,N⁶ isomer to avoid misidentification of metabolite peaks [3].

Reference Compound in Insect Chemosterilant SAR Studies

The defined tetra-substituted pattern and intermediate chemosterilant potency make this compound a valuable reference in structure–activity relationship (SAR) investigations of triazine-based insect control agents. Its activity profile, benchmarked against hemel (hexamethylmelamine, higher potency) and ENT-51143 (lower potency), anchors the methylation–efficacy correlation for rational design of next-generation chemosterilants [4].

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